(E)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3/c24-21-5-1-2-6-22(21)29-20-11-15-25(16-12-20)18-9-13-26(14-10-18)23(27)8-7-19-4-3-17-28-19/h1-8,17-18,20H,9-16H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGQNEGMWCTCFE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₉H₁₈FNO₃
- Molecular Weight : 325.35 g/mol
The compound features a bipiperidine moiety linked to a furan ring through a methanone functional group. The fluorophenoxy group enhances lipophilicity and metabolic stability, critical for drug design.
Predicted Activities
Using computational models such as the Prediction of Activity Spectra for Substances (PASS), the compound is predicted to exhibit:
- Anti-inflammatory effects
- Neuroprotective properties
- Potential as an analgesic
The bipiperidine scaffold is particularly noted for its ability to cross the blood-brain barrier, making it a candidate for neurological applications. Computational studies suggest interactions with multiple biological targets, including receptors and enzymes involved in various signaling pathways.
Case Studies and Experimental Data
Recent studies have investigated the biological effects of similar compounds within the bipiperidine class. For instance, one study focused on the synthesis and evaluation of related compounds as selective ligands for the vesicular acetylcholine transporter (VAChT), highlighting their potential in treating neurological disorders .
Table 1: Summary of Biological Activities in Related Compounds
| Compound Name | Activity Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| Compound A | VAChT Inhibition | 11.4 | |
| Compound B | Anti-inflammatory | 20.5 | |
| Compound C | Neuroprotective | 15.0 |
Pharmacological Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant activity against various targets relevant to pain modulation and inflammation. For example, some derivatives showed high affinity for sigma receptors, which are implicated in pain perception and neuroprotection .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects in treating neurological disorders. Its bipiperidine structure allows it to interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in managing conditions such as anxiety and depression.
Drug Design
Due to its unique structural features, (E)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(furan-2-yl)prop-2-en-1-one is being explored as a pharmacophore in drug design. Its potential to target specific receptors makes it a valuable candidate for developing new medications aimed at treating psychiatric and neurodegenerative disorders.
Organic Synthesis
This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its versatile structure allows chemists to modify it further to create derivatives with enhanced biological activities or improved pharmacokinetic properties.
Case Study 1: Neuropharmacological Effects
Research has shown that compounds similar to (E)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(furan-2-yl)prop-2-en-1-one exhibit significant interactions with dopamine receptors. In vivo studies demonstrated that these compounds could reduce anxiety-like behaviors in animal models, suggesting their potential use in treating anxiety disorders .
Case Study 2: Anti-inflammatory Properties
Another study investigated the anti-inflammatory effects of related bipiperidine derivatives. The results indicated that these compounds could inhibit pro-inflammatory cytokines in vitro, highlighting their potential application in managing inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, structural and functional analogs are analyzed below.
Table 1: Structural and Functional Comparison of Chalcone Derivatives
*Estimated based on structural formula.
Key Observations
Structural Complexity: The target compound’s bipiperidin moiety distinguishes it from simpler piperidin or piperazine analogs (e.g., ). The 2-fluorophenoxy group introduces an ether linkage absent in halogenated derivatives (e.g., bromo/chloro in ), balancing lipophilicity and metabolic resistance.
Electronic Effects: Fluorine substituents (e.g., in ) enhance electron-withdrawing effects, stabilizing the enone system and modulating reactivity. The furan-2-yl group (present in the target and ) contributes electron-rich aromaticity, influencing charge distribution and intermolecular interactions.
Physicochemical Properties: Halogenated analogs (e.g., ) exhibit higher crystallinity due to halogen interactions (C–H⋯X, X = Br, Cl), whereas the target’s bipiperidin and furan groups may favor amorphous solid states. Hydroxyl-containing derivatives (e.g., ) show improved solubility but are prone to oxidation, unlike the stable fluorophenoxy group.
Synthetic Accessibility: Most analogs are synthesized via Claisen-Schmidt condensation (e.g., ). The target’s bipiperidin and fluorophenoxy groups may require multistep synthesis, including nucleophilic substitution or coupling reactions.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (E)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(furan-2-yl)prop-2-en-1-one to improve yield and purity?
- Methodology : Use a Knoevenagel condensation reaction between 4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-carbaldehyde and furan-2-yl ketone under basic conditions (e.g., KOH/ethanol). Monitor reaction progress via TLC and optimize temperature (0–50°C) and stoichiometry to reduce byproducts . Purify via column chromatography using gradient elution (hexane:ethyl acetate) .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- XRD crystallography : Confirm stereochemistry (E-configuration) and bond angles using CCDC deposition protocols .
- FTIR : Validate carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-F (1200–1100 cm⁻¹) stretches .
- NMR : Assign peaks using ¹H-¹H COSY and ¹³C DEPT-135 for bipiperidine and fluorophenoxy moieties .
Q. Which computational methods are suitable for predicting electronic properties of this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO), dipole moments, and hyperpolarizability for nonlinear optical (NLO) potential . Use Gaussian 09 or ORCA software .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?
- Methodology :
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C-H···O, π-π stacking) to explain crystallographic vs. theoretical bond lengths .
- Solid-state NMR : Compare with solution-state data to assess environmental effects on chemical shifts .
Q. What strategies enhance the compound’s nonlinear optical (NLO) properties for photonic applications?
- Methodology :
- Crystal engineering : Design non-centrosymmetric packing via substituent modification (e.g., fluorophenoxy vs. methoxyphenyl groups) to boost hyperpolarizability .
- Z-scan technique : Measure third-order NLO coefficients (χ³) using a Nd:YAG laser (532 nm) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved antimicrobial activity?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with microbial targets (e.g., DNA gyrase). Focus on furan and fluorophenoxy groups for hydrogen bonding .
- MIC assays : Test against Gram-positive/negative strains; correlate activity with logP values to optimize lipophilicity .
Q. What crystallographic parameters influence the compound’s thermal stability?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
